Enhanced Polarity and Hydrogen-Bond Acceptor Capacity Driven by the 3-Phenylsulfonyl Group
The phenylsulfonyl substituent confers a distinct polarity profile compared to the 3-phenyl analog. Computational predictions indicate a lower logP for the target compound, consistent with the strong electron-withdrawing nature of the sulfone group. This shift directly impacts aqueous solubility and off-target promiscuity risks [1]. Note: These values are computationally predicted; experimental logP data for the target compound were not located in the primary literature at the time of analysis.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.5 (PubChem predicted) |
| Comparator Or Baseline | 3-Phenyl-1,6-naphthyridin-4(1H)-one: predicted logP ≈ 2.5-3.0 |
| Quantified Difference | ~1-1.5 log units lower (more hydrophilic) |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
The lower logP of the phenylsulfonyl analog reduces the risk of non-specific protein binding and cytochrome P450 inhibition compared to the more lipophilic 3-phenyl series, a key consideration for early-stage kinase inhibitor triage.
- [1] PubChem Compound Summary for CID 53222217 (3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one). National Center for Biotechnology Information. View Source
